molecular formula C25H27N3O2S B11375631 2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11375631
M. Wt: 433.6 g/mol
InChI Key: DOPBJTOWPUVJDC-UHFFFAOYSA-N
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Description

2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, multiple methyl groups, and both ethylphenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the ethylphenyl and methylphenyl groups through carbamoylation and sulfonation reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-ETHYLPHENYL)PYRIDINE-3-CARBOXAMIDE
  • 2-({[(2-ISOPROPYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical properties. This compound’s structure allows for unique interactions with biological molecules and specific reactivity in chemical reactions, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C25H27N3O2S/c1-5-19-11-7-9-13-21(19)27-22(29)15-31-25-23(17(3)14-18(4)26-25)24(30)28-20-12-8-6-10-16(20)2/h6-14H,5,15H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

DOPBJTOWPUVJDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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